molecular formula C12H25BrO B6212495 1-bromo-8-(tert-butoxy)octane CAS No. 112983-41-2

1-bromo-8-(tert-butoxy)octane

Cat. No.: B6212495
CAS No.: 112983-41-2
M. Wt: 265.23 g/mol
InChI Key: AXAFHJZPUNNANV-UHFFFAOYSA-N
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Description

1-bromo-8-(tert-butoxy)octane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a bromine atom attached to the first carbon of an eight-carbon chain, with a tert-butoxy group attached to the eighth carbon. This compound is of interest in organic synthesis and various industrial applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-8-(tert-butoxy)octane can be synthesized through a multi-step process. One common method involves the bromination of 8-(tert-butoxy)octanol. The reaction typically uses hydrobromic acid or phosphorus tribromide as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been explored to achieve a more sustainable and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to higher purity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-bromo-8-(tert-butoxy)octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of alcohols, amines, or thiols.

    Elimination: Formation of alkenes.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Scientific Research Applications

1-bromo-8-(tert-butoxy)octane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of specialized polymers and materials.

    Biological Studies: Employed in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of 1-bromo-8-(tert-butoxy)octane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-8-(tert-butyl)octane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    1-bromo-8-(methoxy)octane: Similar structure but with a methoxy group instead of a tert-butoxy group.

    1-bromo-8-(ethoxy)octane: Similar structure but with an ethoxy group instead of a tert-butoxy group.

Uniqueness

1-bromo-8-(tert-butoxy)octane is unique due to the presence of the bulky tert-butoxy group, which can significantly influence its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry, where steric hindrance and electronic effects play crucial roles in reaction outcomes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-8-(tert-butoxy)octane can be achieved through a substitution reaction of 1-octene with tert-butyl bromide in the presence of a Lewis acid catalyst.", "Starting Materials": [ "1-octene", "tert-butyl bromide", "Lewis acid catalyst" ], "Reaction": [ "1. In a dry and inert atmosphere, add 1-octene and tert-butyl bromide to a reaction flask.", "2. Add a Lewis acid catalyst, such as aluminum bromide, to the reaction flask.", "3. Heat the reaction mixture to reflux for several hours.", "4. After completion of the reaction, cool the mixture and extract the product with a suitable solvent, such as diethyl ether.", "5. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "6. Concentrate the solution under reduced pressure to obtain the crude product.", "7. Purify the product by column chromatography or recrystallization from a suitable solvent, such as hexanes." ] }

CAS No.

112983-41-2

Molecular Formula

C12H25BrO

Molecular Weight

265.23 g/mol

IUPAC Name

1-bromo-8-[(2-methylpropan-2-yl)oxy]octane

InChI

InChI=1S/C12H25BrO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h4-11H2,1-3H3

InChI Key

AXAFHJZPUNNANV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCBr

Purity

95

Origin of Product

United States

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